molecular formula C24H30N4O5S B2429638 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-93-5

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2429638
CAS No.: 501351-93-5
M. Wt: 486.59
InChI Key: OEXIVTDSLKNXNR-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-4-6-16-28(17-7-5-2)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-8-9-11-21(20)32-3/h8-15H,4-7,16-17H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIVTDSLKNXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached using a sulfonamide coupling reaction, typically involving the reaction of an amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the benzamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of different heterocyclic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can participate in various chemical reactions due to its functional groups.
    Reaction TypeDescription
    Catalytic ReactionsUsed in protodeboronation processes in organic synthesis.
    DerivatizationForms stable derivatives with amines for detection in environmental samples.

Biology

  • Biological Activity : Preliminary studies indicate potential antibacterial and antifungal activities. The oxadiazole moiety is particularly noted for its effectiveness against various pathogens.
    Activity TypeTarget Pathogen/ConditionObserved Effect
    AntibacterialVarious Gram-positive bacteriaSignificant inhibition of growth
    AntifungalFungal strainsReduced viability in culture

Medicine

  • Drug Discovery : The compound is being explored as a candidate for new therapeutic agents, particularly in:
    • Antimicrobial Agents : Its structure suggests efficacy against bacterial infections.
    • Anti-inflammatory Agents : Potential applications in treating inflammatory diseases.

Industry

  • Material Development : The compound can be utilized in creating new materials with specific properties, such as coatings or polymers that exhibit enhanced performance characteristics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results indicated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development into clinical agents.

Case Study 2: Environmental Applications

The compound was used as a derivatization agent for detecting aliphatic amines in environmental samples using chromatographic techniques (HPLC and GC-MS). The method demonstrated high sensitivity and selectivity, with detection limits in the low nanogram range.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dibutylsulfamoyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(dibutylsulfamoyl)-N-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(dibutylsulfamoyl)-N-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Biological Activity

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 501351-93-5) is a synthetic organic compound that incorporates a dibutylsulfamoyl group and a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C24H30N4O5S
  • Molecular Weight : 486.59 g/mol
  • Structure : The compound features a dibutylsulfamoyl group that enhances solubility and bioavailability, alongside a methoxy-substituted phenyl ring and an oxadiazole structure known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Dibutylsulfamoyl Group : This step enhances the compound's solubility and potential biological activity.
  • Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the dibutylsulfamoyl group.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) . Preliminary studies suggest that this compound may act as a peptide deformylase inhibitor, targeting bacterial growth mechanisms .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity Level
Methicillin-resistant S. aureusHigh
Vancomycin-resistant S. aureusModerate
Escherichia coliLow

Anti-inflammatory Effects

The oxadiazole derivatives have been reported to exhibit anti-inflammatory activities. The incorporation of the dibutylsulfamoyl group may enhance these effects by improving pharmacokinetic properties .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated various benzamide derivatives for their antibacterial activity against clinical isolates of MRSA. Among these derivatives, this compound exhibited potent activity comparable to existing antibiotics like ciprofloxacin .
  • Toxicity Assessment :
    Toxicity tests conducted on zebrafish embryos indicated low toxicity levels for this compound, suggesting its potential for safe therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction of this compound with various biological targets. These studies help in optimizing the compound for enhanced therapeutic efficacy by identifying key interactions at the molecular level .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what optimization strategies improve yield and purity?

  • Methodological Answer : A typical synthesis involves sequential functionalization of the oxadiazole core. Starting with 2-methoxyphenylhydrazide, treatment with cyanogen bromide forms the oxadiazole ring. Subsequent coupling with 4-(dibutylsulfamoyl)benzoyl chloride in the presence of a base (e.g., NaH in THF) yields the target compound. Yield optimization can be achieved by controlling reaction temperature (0–5°C for acyl chloride coupling) and using anhydrous solvents to minimize hydrolysis . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the oxadiazole ring (δ 8.1–8.3 ppm for oxadiazole protons) and sulfamoyl group (δ 3.1–3.3 ppm for dibutyl CH2_2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity (>95%) and retention time consistency .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+ at m/z 515.2) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antifungal Activity : Broth microdilution assays against Candida albicans (MIC determination) with fluconazole as a positive control .
  • Enzyme Inhibition : Fluorometric assays targeting fungal CYP51 (sterol 14α-demethylase) using recombinant enzymes and NADPH depletion monitoring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or benzamide) influence antifungal potency and selectivity?

  • Methodological Answer :

  • SAR Analysis : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance CYP51 binding. For example, fluorophenyl derivatives show 10-fold lower IC50_{50} values against Aspergillus fumigatus CYP51 compared to methoxy-substituted analogs .
  • Docking Studies : Molecular dynamics simulations (e.g., using Autodock Vina) reveal that dibutylsulfamoyl interacts with hydrophobic pockets in CYP51, while the oxadiazole nitrogen forms hydrogen bonds with heme propionates .

Q. How can contradictory data on enzyme inhibition vs. cellular activity be resolved?

  • Methodological Answer :

  • Permeability Assays : Measure cellular uptake via LC-MS quantification in fungal hyphae. Poor correlation between in vitro IC50_{50} and MIC may indicate efflux pump activity (e.g., ABC transporters) .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) identifies rapid degradation (t1/2_{1/2} < 30 min) as a cause of reduced efficacy .

Q. What strategies mitigate off-target effects in mammalian cells?

  • Methodological Answer :

  • Selectivity Screening : Test against human CYP isoforms (e.g., CYP3A4, CYP2C9) using fluorogenic substrates. Compounds with >50-fold selectivity for fungal CYP51 are prioritized .
  • Cytotoxicity Assays : MTT assays on human hepatocytes (HepG2) identify toxic concentrations (e.g., CC50_{50} > 100 μM indicates acceptable safety margins) .

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